molecular formula C17H15NO2 B6285228 (2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid CAS No. 2457187-72-1

(2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid

Cat. No.: B6285228
CAS No.: 2457187-72-1
M. Wt: 265.3
InChI Key:
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Description

(2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with an appropriate reagent to introduce the prop-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

(2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid is unique due to its specific combination of the carbazole core with the prop-2-enoic acid moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

CAS No.

2457187-72-1

Molecular Formula

C17H15NO2

Molecular Weight

265.3

Purity

98

Origin of Product

United States

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